molecular formula C13H19N3O4 B1434480 5-(Tert-butoxycarbonyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid CAS No. 1955548-24-9

5-(Tert-butoxycarbonyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid

Cat. No. B1434480
M. Wt: 281.31 g/mol
InChI Key: GYMAJGGRYWVXFX-UHFFFAOYSA-N
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Description

This compound is a rigid linker used in PROTAC development for targeted protein degradation as well as chemical conjugates . It is also used in various chemical conjugates .


Synthesis Analysis

The synthesis of similar compounds involves the use of N-Boc-4-aminopyrazole-5-carbaldehydes which have shown their efficiency as bicenter components in cyclocondensations with ketones . Another method involves the use of substrates such as 1,1-cyclopropane dicarboxylate, DPPA, and triethylamine in acetic acid under reflux .


Molecular Structure Analysis

The molecular weight of this compound is 224.22 . The InChI code is 1S/C10H12N2O4/c1-10(2,3)16-9(15)7-5-11-6(4-12-7)8(13)14/h4-5H,1-3H3,(H,13,14) .


Chemical Reactions Analysis

The reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux forms methyl (ethyl) pyrazolo [4,3-b]pyridine-6-carboxylates .

Scientific Research Applications

Synthesis and Chemical Properties

One key area of research involving 5-(Tert-butoxycarbonyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid focuses on its synthesis and chemical properties. For example, the work by Shu et al. describes a concise synthesis of a tetrahydropyrazolopyrazine building block, showcasing efficient steps to achieve the target product with high yield. This synthesis pathway underscores the compound's potential as a versatile building block in organic chemistry (Shu et al., 2012). Similarly, the study by Rodrigues et al. explores the reactivity of a related 1,4-dihydropyrazine derivative, providing insights into Michael addition reactions and electrochemical behaviors, which may have implications for the development of novel chemical entities (Rodrigues et al., 2004).

Biological and Pharmaceutical Applications

Research has also delved into the biological and pharmaceutical applications of related pyrazole derivatives. For instance, studies on substituted pyrazinecarboxamides have highlighted their potential in exhibiting anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities (Doležal et al., 2006). This research indicates the broader relevance of pyrazole derivatives in medicinal chemistry, suggesting that compounds like 5-(Tert-butoxycarbonyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid could serve as key intermediates in the design of bioactive molecules.

Advanced Material Science

In the realm of material science, compounds with similar structural motifs to 5-(Tert-butoxycarbonyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid have been studied for their utility in synthesizing novel materials. Research efforts like those by Yamashita et al., which explore the scale-up synthesis of deuterium-labeled compounds using continuous photo flow chemistry, demonstrate the potential applications of these compounds in creating materials with specific isotopic labeling for scientific studies (Yamashita et al., 2019).

Future Directions

The compound’s use as a rigid linker in PROTAC development suggests potential applications in the field of targeted protein degradation . This could be a promising area for future research and development.

properties

IUPAC Name

6-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-8-6-16-9(5-10(14-16)11(17)18)7-15(8)12(19)20-13(2,3)4/h5,8H,6-7H2,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMAJGGRYWVXFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C(=CC(=N2)C(=O)O)CN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Tert-butoxycarbonyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Tert-butoxycarbonyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
Reactant of Route 2
5-(Tert-butoxycarbonyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
Reactant of Route 3
5-(Tert-butoxycarbonyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
Reactant of Route 4
5-(Tert-butoxycarbonyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
Reactant of Route 5
5-(Tert-butoxycarbonyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
Reactant of Route 6
5-(Tert-butoxycarbonyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid

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